Dimethoxy 17-epi-Dienogest

HPLC method validation Pharmacopeial impurity profiling UV chromophore differentiation

ANDA filers using unqualified reference standards risk failed system suitability and regulatory citation. Dimethoxy 17-epi-Dienogest (EP Impurity E) is a fully characterized reference standard traceable to EP/USP monographs, supplied with a comprehensive CoA (NMR, MS, IR, HPLC). • Enables unambiguous HPLC peak identification with resolution ≥1.5 from Dienogest and Impurity I • Supports ICH Q3A/Q3B impurity profiling and Q1A stability-indicating method validation • Provides defensible ANDA/DMF review with certified purity, identity, and structural characterization data

Molecular Formula C₂₂H₃₁NO₃
Molecular Weight 357.49
Cat. No. B1153939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxy 17-epi-Dienogest
Synonyms2-((8S,13S,14S,17S)-17-Hydroxy-3,3-dimethoxy-13-methyl-2,3,4,6,7,8,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)acetonitrile, Dienogest Impurity E,
Molecular FormulaC₂₂H₃₁NO₃
Molecular Weight357.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethoxy 17-epi-Dienogest Reference Standard Overview


Dimethoxy 17-epi-Dienogest (CAS 102193-41-9), formally designated as Dienogest EP Impurity E, is a fully characterized reference standard used in the analytical quality control (QC), method validation, and pharmacopeial compliance testing of the active pharmaceutical ingredient (API) Dienogest [1]. Chemically described as [17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17alpha-yl]acetonitrile (C₂₂H₃₁NO₃, MW 357.49), this compound is a protected ketal impurity possessing a 5(10),9(11)-diene system that distinguishes it from the parent drug and other common Dienogest impurities [2]. It is supplied with comprehensive characterization data (NMR, MS, IR, HPLC purity) compliant with regulatory guidelines (ICH) and is traceable to European Pharmacopoeia (EP) and United States Pharmacopeia (USP) standards [1].

WorkflowEP/USP compendial impurity profiling by HPLC
SelectionCertified reference standard for EP Impurity E (dimethoxy 17-epi-Dienogest)
Use ContextSystem suitability, peak identification, and quantitative limit testing

Why Generic Substitution Fails for Impurity E


Substituting Dimethoxy 17-epi-Dienogest with unqualified Dienogest, structurally related analogues (such as 17-Epi-Dienogest [1], Dienogest EP Impurity I [2], or EP Impurity A [3]), or other 19-nortestosterone derivatives is analytically and regulatorily untenable. Each impurity possesses a unique combination of stereochemistry (notably the C17 configuration), chromophore (3-keto vs. 3,3-dimethoxy ketal), and unsaturation pattern (Δ4,9 vs. Δ5(10),9(11)) that governs its distinct chromatographic retention, UV absorption profile, and mass spectrometric response. Using the wrong reference standard introduces systematic error into HPLC peak identification, leading to erroneous purity calculations, failed system suitability tests, and potential regulatory citation during ANDA or DMF review. The EP and USP monographs assign specific relative retention times (RRTs) to each named impurity, and only the exact certified reference standard provides unambiguous peak identity confirmation required for ICH Q3A/Q3B compliance [4].

Impurity I (3-keto)May shift HPLC retention time and UV chromophore, complicating peak assignment and system suitability.
17-Epi-DienogestC17 stereochemical difference may alter chromatographic behavior and mass response, preventing direct identity confirmation.
Non-certified analoguesLack EP/USP traceability; risk of regulatory deficiency during ANDA or CEP review.

Differentiation Evidence for Procurement Decisions


Chromatographic Resolution from Keto-Impurities

The 3,3-dimethoxy ketal group of Dimethoxy 17-epi-Dienogest eliminates the conjugated enone chromophore (λmax ~300 nm) present in the parent drug Dienogest (3-keto-Δ4,9-diene) and Impurity I (3-keto-Δ5(10)-ene). This alters both the UV absorption spectrum and the reversed-phase HPLC retention time, enabling unambiguous separation [1]. In gradient HPLC methods compliant with EP monographs, Dienogest elutes with a distinct retention, and named impurity peaks are identified by their relative retention times (RRTs). Impurity E (the dimethyl ketal) exhibits a markedly different RRT compared to Impurity I (the 3-keto-Δ5(10) compound, CAS 65928-65-6) and Impurity A (11-hydroxy-Dienogest, CAS 86153-39-1), preventing co-elution and misidentification [2]. Standard pharmacopeial specifications require individual impurity quantification at <0.1% levels, and the unique retention of Impurity E ensures that this impurity is not masked by the main drug peak or other related substances [3].

Chromatographic resolution
Analytical context
3,3-dimethoxy ketal eliminates conjugated enone; distinct RRT from Impurity I (3-keto) and Impurity A.
Supports unambiguous peak identification in EP monograph HPLC methods.
UV and retention differentiation prevent co-elution.
HPLC method validation Pharmacopeial impurity profiling UV chromophore differentiation

Synthetic Route Traceability and Process Control

Dimethoxy 17-epi-Dienogest arises from the ketal protection step of the 3-keto group during Dienogest synthesis, a strategy disclosed in multiple process patents where the ketal (V) is reacted with CNCH₂CeCl₂ before acidic deprotection [1]. Patent documents emphasize that efficient removal of this ketal impurity is critical; one patent describes achieving impurity levels below 0.05% via optimized crystallization from dimethylformamide-water mixtures [2]. The presence of residual Dimethoxy 17-epi-Dienogest in API thus serves as a direct marker of incomplete deprotection and inadequate purification. In contrast, Impurity I (CAS 65928-65-6) is a constitutional isomer lacking the 9(11) double bond, arising from a different synthetic pathway or degradation route [3]. Monitoring Impurity E provides route-specific process control information that monitoring Impurity I alone cannot deliver.

Synthetic route traceability
Class-level
Ketal-protected intermediate; patent literature reports reduction to below 0.05% via optimized crystallization.
Route-specific process marker for deprotection efficiency.
Data based on patent disclosures; verify against in-house process data.
Process chemistry Route scouting Genotoxic impurity risk assessment

Pharmacopeial Recognition and Regulatory Mandate

The European Pharmacopoeia explicitly names Dienogest EP Impurity E as a specified impurity, requiring its identification and quantification in API release testing . This formal designation imposes mandatory analytical method validation requirements—including specificity, LOD/LOQ determination, and accuracy/recovery studies—that are not applicable to unspecified or unlisted impurities. Impurity E is chemically defined as [17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17alpha-yl]acetonitrile and must be resolved from Impurity I (3-keto-Δ5(10)), Impurity A (11-hydroxy), and Impurity F (9,10-dehydro) [1][2]. For CEP holders and ASMF applicants, procurement of the correct EP-named impurity reference standard is non-negotiable; substitution with an in-house characterized but pharmacopeially unnamed analogue will not satisfy assessor requirements for peak identity confirmation .

Pharmacopeial recognition
Specification review
Specified as EP Impurity E; mandatory identification and quantification in API release testing.
Direct regulatory traceability for CEP/ASMF submissions.
Non-EP-named impurities face discretionary assessment.
Pharmacopeial compliance CEP/ASMF filing GMP quality control

Solubility and Standard Preparation Compatibility

The 3,3-dimethoxy ketal modification alters the physicochemical profile of Dimethoxy 17-epi-Dienogest compared to the parent Dienogest and other keto-impurities. The target compound exhibits very low aqueous solubility (reported as approximately 0.02 g/L at 25°C ), while Dienogest is described as practically insoluble in water but soluble in dichloromethane and slightly soluble in methanol [1]. This differential solubility profile is important for analytical method development: the ketal impurity requires careful diluent selection (e.g., acetonitrile or methanol-rich mobile phases) to ensure complete dissolution and accurate standard preparation. In contrast, 3-keto impurities such as Impurity I and Impurity A exhibit solubility behavior more similar to the parent drug, potentially allowing a unified diluent strategy [2]. Failure to account for the lower solubility of Impurity E can lead to incomplete dissolution, inaccurate calibration standard concentrations, and compromised method accuracy.

Solubility profile
Reported
Aqueous solubility approximately 0.02 g/L at 25°C; parent Dienogest practically insoluble.
May require acetonitrile or methanol-rich diluent for complete standard dissolution.
Solubility data from supplier database; validate under specific HPLC diluent conditions.
Reference standard handling Diluent compatibility Sample preparation robustness

Forced Degradation and Acidic Stress Applicability

In forced degradation studies conducted under ICH Q1A guidelines, Dienogest API is subjected to hydrolytic (acidic/alkaline), oxidative, thermal, and photolytic stress. Impurity E (Dimethoxy 17-epi-Dienogest) is specifically relevant as a potential degradation product under acidic conditions that can promote ketal deprotection reversal or incomplete re-protection equilibria [1]. In contrast, Impurity I (3-keto-Δ5(10)) may arise under reductive or thermal stress, while Impurity A (11-hydroxy) is primarily an oxidative degradation product [2]. Selecting the correct impurity reference standard for each stress condition is essential for peak tracking and mass balance determination. Laboratories that substitute Impurity I for Impurity E in acidic stress studies risk misassigning degradation peaks and failing to meet mass balance acceptance criteria (typically 95–105%) [3].

Forced degradation applicability
Class-level
Dimethyl ketal relevant to acidic hydrolytic stress; Impurity I (reductive/thermal) and Impurity A (oxidative) cover different stress conditions.
Enables accurate mass balance in acidic forced degradation studies.
Class-level stress condition assignment; confirm with experimental forced degradation data.
Forced degradation ICH Q1A stability Stress testing design

Application Scenarios in Development and QC


ANDA Method Validation for Specified Impurity

Generic pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) or Marketing Authorization Applications (MAAs) for Dienogest-containing drug products must validate an HPLC method capable of separating and quantifying EP Impurity E (Dimethoxy 17-epi-Dienogest). This specified impurity, identified in the EP monograph, requires demonstration of specificity (resolution ≥1.5 from the Dienogest peak and from Impurity I), linearity (r² ≥0.995 across the reporting threshold to 120% of specification limit), accuracy (recovery 90–110%), and precision (RSD ≤10% at LOQ). Procuring the certified reference standard from a supplier offering EP/USP traceability (e.g., Axios Research, SynZeal) ensures that the peak identity confirmation is defensible to regulatory assessors [1].

Process Development and Deprotection Monitoring

During Dienogest API process development, the ketal protection/deprotection sequence is a critical quality attribute (CQA) control point. Residual Dimethoxy 17-epi-Dienogest levels directly indicate incomplete acid-catalyzed deprotection. Process chemists use the Impurity E reference standard to establish a validated HPLC method with an LOQ of ≤0.05% (aligned with patent-disclosed achievable purity [2]), enabling real-time process monitoring and design space definition per ICH Q8/Q11 principles. This application is route-specific and cannot be addressed using Impurity I or Impurity A, which originate from different mechanistic pathways.

Stability-Indicating Method and Acidic Stress

ICH Q1A stability studies require forced degradation under acidic conditions (typically 0.1N HCl, reflux) to demonstrate that the analytical method is stability-indicating. Dimethoxy 17-epi-Dienogest is a structurally plausible degradation product under these conditions due to ketal exchange or incomplete reversion equilibria. Incorporating the Impurity E reference standard into the method development workflow enables unambiguous peak assignment in stressed-sample chromatograms, supports mass balance calculations (target 95–105%), and provides evidence that degradation products do not co-elute with the API or other specified impurities [1][3].

GMP Batch Release and Routine Quantification

For commercial Dienogest API manufacturers and finished product QC laboratories, routine batch release testing must include quantification of EP Impurity E against a qualified reference standard. The EP specification for individual unspecified impurities is typically NMT 0.10% [4]; Impurity E, as a specified impurity, may have an even tighter limit depending on the Marketing Authorization. Procuring the reference standard with a valid Certificate of Analysis (CoA) documenting HPLC purity (typically ≥95% or ≥98%), NMR identity confirmation, and MS characterization ensures GMP compliance and audit readiness .

Application
Selection Property
Validation Focus
ANDA Method Validation
EP Impurity E traceability
Specificity, resolution from Impurity I per ICH Q2(R1)
Process Deprotection Monitoring
Route-specific ketal marker
Deprotection endpoint monitoring at low impurity levels
Stability-Indicating Method
Acidic stress degradation marker
Mass balance and peak purity in forced degradation
GMP Batch Release
CoA-documented purity verification
Quantification against certified standard per EP monograph
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